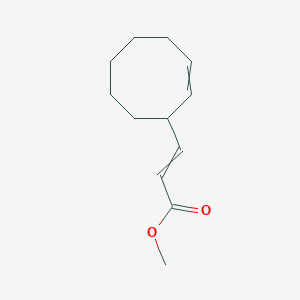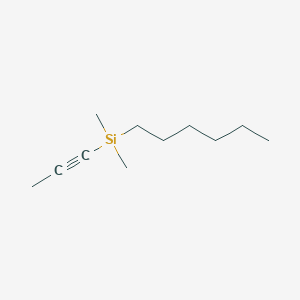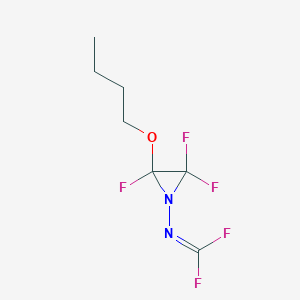
Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate is an organic compound belonging to the class of enoate esters It is characterized by the presence of a cyclooctene ring attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate typically involves the esterification of 3-(cyclooct-2-en-1-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is 3-(cyclooct-2-en-1-yl)prop-2-enoic acid.
Reduction: The major product is 3-(cyclooct-2-en-1-yl)propan-1-ol.
Substitution: The products depend on the substituent introduced, such as methyl 3-(cyclooct-2-en-1-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(cyclohex-2-en-1-yl)prop-2-enoate
Uniqueness
Methyl 3-(cyclooct-2-en-1-yl)prop-2-enoate is unique due to its cyclooctene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
90461-77-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
methyl 3-cyclooct-2-en-1-ylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-14-12(13)10-9-11-7-5-3-2-4-6-8-11/h5,7,9-11H,2-4,6,8H2,1H3 |
Clave InChI |
REHTVYKICGZXCJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1CCCCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)

![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)


![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)





